molecular formula C5H13O4P B12660031 1-Methylbutyl dihydrogen phosphate CAS No. 84196-06-5

1-Methylbutyl dihydrogen phosphate

Cat. No.: B12660031
CAS No.: 84196-06-5
M. Wt: 168.13 g/mol
InChI Key: NCVVTDLFKVYDRI-UHFFFAOYSA-N
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Description

1-Methylbutyl dihydrogen phosphate, also known as phosphoric acid dihydrogen (1,3-dimethylbutyl) ester, is an organic phosphate compound with the molecular formula C5H13O4P. It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by a 1-methylbutyl group. This compound is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylbutyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with 1-methylbutanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where phosphoric acid and 1-methylbutanol are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions, and the product is continuously removed and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methylbutyl dihydrogen phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze back to phosphoric acid and 1-methylbutanol.

    Oxidation: It can be oxidized to form phosphoric acid and other oxidation products.

    Substitution: The ester group can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Hydrolysis: Water and acidic or basic catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as alcohols or amines in the presence of acid or base catalysts.

Major Products Formed

    Hydrolysis: Phosphoric acid and 1-methylbutanol.

    Oxidation: Phosphoric acid and various oxidation products.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

1-Methylbutyl dihydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential role in biological phosphate metabolism.

    Medicine: Investigated for its potential use in drug delivery systems due to its phosphate ester linkage.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-methylbutyl dihydrogen phosphate involves its ability to donate phosphate groups in biochemical reactions. It can interact with enzymes and other proteins that require phosphate groups for their activity. The molecular targets include enzymes involved in phosphorylation and dephosphorylation processes, which are crucial for cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethylbutyl dihydrogen phosphate
  • 1-Propylbutyl dihydrogen phosphate
  • 1-Butyl dihydrogen phosphate

Uniqueness

1-Methylbutyl dihydrogen phosphate is unique due to its specific 1-methylbutyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can affect its reactivity, solubility, and interaction with biological molecules, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

84196-06-5

Molecular Formula

C5H13O4P

Molecular Weight

168.13 g/mol

IUPAC Name

pentan-2-yl dihydrogen phosphate

InChI

InChI=1S/C5H13O4P/c1-3-4-5(2)9-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)

InChI Key

NCVVTDLFKVYDRI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OP(=O)(O)O

Origin of Product

United States

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